1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
BenchChem offers high-quality 1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-benzyl-10-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-7-5-11-27-21(16)26-22-19(24(27)30)13-20(23(29)25-14-18-10-6-12-31-18)28(22)15-17-8-3-2-4-9-17/h2-5,7-9,11,13,18H,6,10,12,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGFRRIWVCGHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.463 g/mol. The structure includes a dihydropyrido-pyrrolo-pyrimidine core, which is significant for its biological interactions.
Enzyme Inhibition
One of the notable biological activities of the compound is its ability to inhibit specific enzymes. For instance, it has been observed to inhibit α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition leads to a slower breakdown of starches into sugars, potentially aiding in blood sugar regulation .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are implicated in neurodegenerative diseases such as Alzheimer's. Similar compounds have shown promising results in reducing cholinergic deficits .
Case Study 1: Enzyme Inhibition Assays
In a study assessing various derivatives of pyrido-pyrimidine compounds, it was found that modifications to the benzyl and tetrahydrofuran moieties significantly impacted enzyme inhibition profiles. For example, one derivative exhibited an AChE IC50 value of 5.90 μM , indicating strong inhibitory potential .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 1.11 ± 0.09 | Not reported |
Case Study 2: Docking Studies
Molecular docking studies have elucidated the binding interactions between the compound and active sites of target enzymes like AChE. These studies suggest that the benzyl group plays a critical role in enhancing binding affinity through hydrophobic interactions with key amino acid residues .
Future Directions
The promising biological activities of 1-benzyl-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide warrant further investigation. Future research should focus on:
- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
- Structural modifications to enhance potency and selectivity against target enzymes.
- Exploration of additional biological activities , including anti-inflammatory and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
